molecular formula C10H6Cl2O2S B1606619 4-Chloronaphthalene-1-sulfonyl chloride CAS No. 64318-08-7

4-Chloronaphthalene-1-sulfonyl chloride

Cat. No.: B1606619
CAS No.: 64318-08-7
M. Wt: 261.12 g/mol
InChI Key: IWWVSFPGXLWBPN-UHFFFAOYSA-N
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Description

4-Chloronaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C10H6Cl2O2S. It is a derivative of naphthalene, where a chlorine atom is substituted at the fourth position and a sulfonyl chloride group is attached to the first position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloronaphthalene-1-sulfonyl chloride can be synthesized through the chlorosulfonation of 4-chloronaphthalene. The reaction involves treating 4-chloronaphthalene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the desired position. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 4-Chloronaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloronaphthalene-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: It is employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-chloronaphthalene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds .

Comparison with Similar Compounds

  • 4-Bromonaphthalene-1-sulfonyl chloride
  • 4-Iodonaphthalene-1-sulfonyl chloride
  • 4-Fluoronaphthalene-1-sulfonyl chloride

Uniqueness: 4-Chloronaphthalene-1-sulfonyl chloride is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it particularly useful in certain synthetic applications where other halogenated sulfonyl chlorides may not be as effective .

Properties

IUPAC Name

4-chloronaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWVSFPGXLWBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291669
Record name 4-chloronaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64318-08-7
Record name NSC77051
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Record name 4-chloronaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloronaphthalene-1-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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